N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-phenylsulfanylpropanamide
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Overview
Description
The compound is a derivative of benzothiazole, which is a heterocyclic compound . Benzothiazoles are known for their wide range of biological activities and are used in medicinal chemistry .
Synthesis Analysis
The synthesis of benzothiazoles typically involves the reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO . DMSO plays three vital roles: carbon source, solvent, and oxidant .Chemical Reactions Analysis
The chemical reactions of benzothiazoles can vary widely depending on the specific compound and conditions . They can undergo a variety of reactions, including condensation with aldehydes .Scientific Research Applications
Antioxidant Activity
A study focused on the synthesis of novel N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides, demonstrating that these compounds exhibit moderate to significant radical scavenging activity. The potential of these compounds as templates for developing more potent biologically active compounds was highlighted, indicating their relevance in designing antioxidants (Ahmad et al., 2012).
Antimicrobial Activity
Research on benzimidazole, benzoxazole, and benzothiazole derivatives revealed excellent broad-spectrum antimicrobial activity against bacterial strains (Escherichia coli, Staphylococcus aureus) and fungal strains (Candida albicans, Aspergillus niger). This study showcases the potential of these compounds in developing new antimicrobial agents (Padalkar et al., 2014).
Eukaryotic Topoisomerase II Inhibition
A comprehensive study on the inhibitory activity of benzoxazole, benzimidazole, benzothiazole, and oxazolo(4,5-b)pyridine derivatives against eukaryotic DNA topoisomerase II has been reported. Several compounds were found to exhibit significant inhibitory activity, suggesting their potential in cancer therapy as topoisomerase inhibitors (Pınar et al., 2004).
Antimalarial Activity
Investigations into the reactivity of N-(phenylsulfonyl)acetamide derivatives with nitrogen nucleophiles highlighted their in vitro antimalarial activity. Notably, one compound demonstrated outstanding antimalarial activity with an IC50 value of 1.2µM, emphasizing the role of these compounds in antimalarial drug development (Fahim & Ismael, 2021).
Future Directions
properties
IUPAC Name |
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-phenylsulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S2/c20-16(6-7-23-11-4-2-1-3-5-11)19-17-18-12-8-13-14(22-10-21-13)9-15(12)24-17/h1-5,8-9H,6-7,10H2,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKGHGMUIXHISBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)N=C(S3)NC(=O)CCSC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-phenylsulfanylpropanamide |
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